molecular formula C14H7F7 B13177880 3,2'-Bis(trifluoromethyl)-4-fluorobiphenyl CAS No. 1261605-71-3

3,2'-Bis(trifluoromethyl)-4-fluorobiphenyl

Cat. No.: B13177880
CAS No.: 1261605-71-3
M. Wt: 308.19 g/mol
InChI Key: DOQFZAYBVLBOTG-UHFFFAOYSA-N
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Description

3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl is a complex organic compound characterized by the presence of trifluoromethyl groups and a fluorine atom attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs palladium catalysts and boronic acids to form the biphenyl structure. The reaction conditions often include the use of solvents like dioxane and bases such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the Rearranged during Transfection (RET) kinase, which plays a role in various cellular processes. The compound binds to the active site of the kinase, thereby inhibiting its activity and modulating downstream signaling pathways .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenylboronic acid
  • 2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl

Comparison: 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl is unique due to the specific positioning of its trifluoromethyl and fluorine groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

CAS No.

1261605-71-3

Molecular Formula

C14H7F7

Molecular Weight

308.19 g/mol

IUPAC Name

1-fluoro-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C14H7F7/c15-12-6-5-8(7-11(12)14(19,20)21)9-3-1-2-4-10(9)13(16,17)18/h1-7H

InChI Key

DOQFZAYBVLBOTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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